molecular formula C10H11N3O2 B7687336 3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B7687336
M. Wt: 205.21 g/mol
InChI Key: HHSVIZQKIKRWIF-UHFFFAOYSA-N
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Description

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with methoxy and methyl groups, and an oxadiazole ring

Properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-5-8(10(11-6)14-3)9-12-7(2)15-13-9/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSVIZQKIKRWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2-methoxy-6-methylpyridine with appropriate reagents to form the oxadiazole ring. One common method involves the use of nitrile oxides, which react with the pyridine derivative to form the oxadiazole ring under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and cyclooxygenase-2. Additionally, it may induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both a pyridine and an oxadiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also allows for targeted modifications, making it a versatile compound for various applications.

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